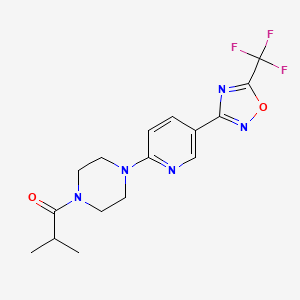

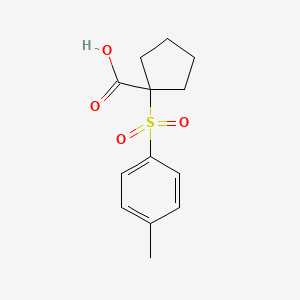

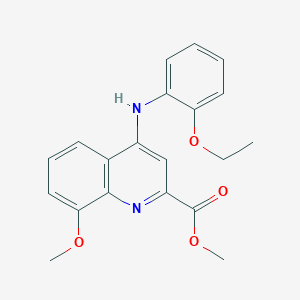

![molecular formula C22H26N6O5 B2521462 2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896304-98-6](/img/structure/B2521462.png)

2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" is a structurally complex molecule that appears to be related to the family of imidazopyridine- and purine-thioacetamide derivatives. These derivatives have been studied for their potential as PET tracers, particularly for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) .

Synthesis Analysis

The synthesis of related carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives has been reported. These compounds were prepared by O-[(11)C]methylation of their corresponding precursors with [(11)C]CH3OTf under basic conditions and isolated by a simplified solid-phase extraction (SPE) method. The synthesis yielded radiochemical purities of over 99% and specific activities ranging from 185-555GBq/μmol . Although the specific synthesis of the compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the related compounds that have been synthesized feature a purine-thioacetamide moiety, which suggests that the compound of interest may also exhibit similar structural characteristics, such as the presence of a purine ring system and an acetamide group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include O-[(11)C]methylation, which is a common labeling reaction in the preparation of PET tracers. This reaction is typically performed under basic conditions and is a key step in introducing the radioactive carbon-11 isotope into the molecule . The specific chemical reactions that the compound may undergo are not described in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" are not directly reported in the provided papers. However, the related compounds synthesized for PET imaging are described as having high radiochemical purity and specific activity, which are important properties for PET tracers. These properties suggest that the compound of interest may also be designed to have high purity and specific activity suitable for imaging applications .

Aplicaciones Científicas De Investigación

Fluorescent Probes for Mercury Ion Detection

Research has shown that compounds with specific structural features, including the imidazo[1,2-a]pyridine derivatives, have been developed as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. These derivatives were produced through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, demonstrating moderate to good yields. Such compounds can be applied in environmental monitoring and the study of mercury ion dynamics in biological systems (Shao et al., 2011).

Antimicrobial Activities

Another study reported the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which showed significant antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria. This suggests that derivatives of imidazo[2,1-f]purin, such as the specified compound, might hold potential as antimicrobial agents, providing a basis for developing new therapeutic agents (Sharma et al., 2004).

Catalysts in Organic Synthesis

Compounds featuring imidazole-based structures have been evaluated as catalysts in organic synthesis. For instance, manganese(II) complexes of imidazole-based acetamide were studied as homogeneous and heterogenized catalysts for alkene epoxidation with H2O2, indicating the role of such compounds in facilitating chemical transformations. This highlights the potential application of the specified compound in catalysis, especially in reactions requiring selective activation or functionalization of molecules (Serafimidou et al., 2008).

Propiedades

IUPAC Name |

2-[6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O5/c1-12-13(2)28-18-19(25(3)22(31)27(20(18)30)11-17(23)29)24-21(28)26(12)9-8-14-6-7-15(32-4)16(10-14)33-5/h6-7,10H,8-9,11H2,1-5H3,(H2,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQUYWIMHJLYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615311 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

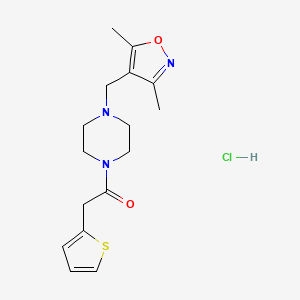

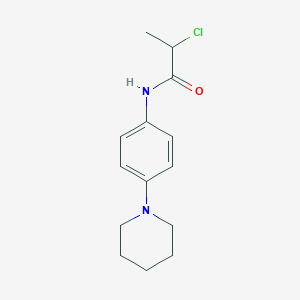

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)

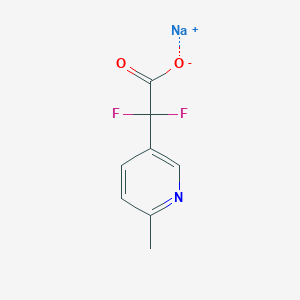

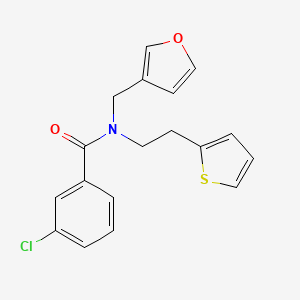

![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)

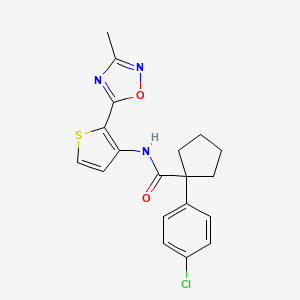

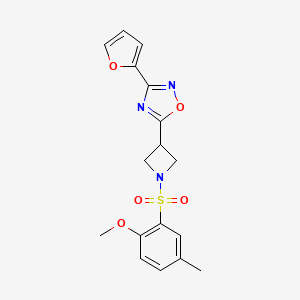

![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)

![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)